[1,1'-Biphenyl]-2,4'-dicarboxylic acid
Overview
Description
“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is an organic compound that forms colorless crystals . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . It is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-2,4’-dicarboxylic acid” consists of two connected phenyl rings . The 3D structure may be viewed using Java or Javascript .
Scientific Research Applications
Biphenyl compounds, such as [1,1’-Biphenyl]-2,4’-dicarboxylic acid, have a wide range of applications in various scientific fields . Here are some general applications of biphenyl compounds:
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Organic Chemistry : Biphenyl compounds are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
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Medicinal Chemistry : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
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Material Science : Biphenyl derivatives are used to produce an extensive range of products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
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Environmental Science : Biphenyl is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
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Industrial Chemistry : Biphenyl is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
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Gas Adsorption : Some Metal-Organic Frameworks (MOFs) synthesized using functionalized biphenyl tricarboxylic acid have shown potential for CO2 selective adsorption and fixation .
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Organic Field-Effect Transistors : Biphenyl derivatives have been used in the synthesis of organic semiconductors for organic field-effect transistors .
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Cycloparaphenylenes : These are a class of organic compounds that have been synthesized using biphenyl derivatives via Suzuki coupling .
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Organic Thin-Film Transistor Applications : 1,3,2-Diazaboroine derivatives, synthesized using biphenyl derivatives, have been used in organic thin-film transistor applications .
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Aluminium Production : It is used in the Bayer process of aluminium production .
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Carbonated Beverages : The reaction of biphenyl compounds can be pushed to favor the reactants to generate CO2(g) from solution, which is key to the bubbles observed in carbonated beverages .
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Organic Semiconductors : Biphenyl derivatives are involved in the synthesis of organic semiconductors for organic field-effect transistors .
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Cycloparaphenylenes Synthesis : Biphenyl derivatives have been used in the synthesis of cycloparaphenylenes via Suzuki coupling .
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Organic Thin-Film Transistor Applications : 1,3,2-Diazaboroine derivatives, synthesized using biphenyl derivatives, have been used in organic thin-film transistor applications .
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Aluminium Production : It is used in the Bayer process of aluminium production .
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Carbonated Beverages : The reaction of biphenyl compounds can be pushed to favor the reactants to generate CO2(g) from solution, which is key to the bubbles observed in carbonated beverages .
Safety And Hazards
“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
2-(4-carboxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSIHEZXQNJQCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40527408 | |
Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40527408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,4'-dicarboxylic acid | |
CAS RN |
606-80-4 | |
Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40527408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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